molecular formula C4H7NO3 B13957908 2-Amino-3-hydroxybut-2-enoic acid CAS No. 71264-07-8

2-Amino-3-hydroxybut-2-enoic acid

Cat. No.: B13957908
CAS No.: 71264-07-8
M. Wt: 117.10 g/mol
InChI Key: VACMTKGMNYPSRC-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxybut-2-enoic acid is an organic compound that belongs to the class of amino acids It features both an amino group and a hydroxyl group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxybut-2-enoic acid can be achieved through several methods. One common approach involves the use of starting materials such as glycine and acrolein. The reaction typically proceeds through a series of steps including condensation, cyclization, and hydrolysis under controlled conditions. Catalysts and specific reaction conditions such as temperature and pH are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization can help in the purification of the compound. Optimization of reaction parameters and the use of efficient catalysts are essential to achieve cost-effective and sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxybut-2-enoic acid undergoes various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the butenoic acid backbone can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated amino acids, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-hydroxybut-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxybut-2-enoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. It can act as a substrate for enzymes, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybut-2-enoic acid: Lacks the amino group but shares the hydroxyl and butenoic acid structure.

    2-Amino-3-thiocyanato-but-2-enoic acid: Contains a thiocyanato group instead of a hydroxyl group.

    2-Cyano-3-methyl-but-2-enoic acid: Features a cyano group and a methyl group on the butenoic acid backbone.

Uniqueness

2-Amino-3-hydroxybut-2-enoic acid is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a diverse range of chemical reactions and interactions

Properties

CAS No.

71264-07-8

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

2-amino-3-hydroxybut-2-enoic acid

InChI

InChI=1S/C4H7NO3/c1-2(6)3(5)4(7)8/h6H,5H2,1H3,(H,7,8)

InChI Key

VACMTKGMNYPSRC-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)O)N)O

Origin of Product

United States

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